molecular formula C14H15NO4 B5691449 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5691449
M. Wt: 261.27 g/mol
InChI Key: ZMYUHTUYLKGOQE-UHFFFAOYSA-N
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Description

2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.

Mechanism of Action

The mechanism of action of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, it is believed to interact with metal ions by forming a chelate complex, which results in fluorescence. In photodynamic therapy, it is activated by light and produces reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells. Additionally, it has been found to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its ability to selectively detect metal ions. It is also relatively easy to synthesize and purify. However, its fluorescent properties can be affected by pH and other environmental factors, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to optimize its efficacy and minimize side effects. Additionally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications. Finally, its ability to selectively detect metal ions could be used for environmental monitoring and other applications.

Synthesis Methods

The synthesis of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of coumarin with acetic anhydride and ammonium acetate in the presence of a catalyst such as sulfuric acid. The reaction yields a white crystalline powder that can be purified by recrystallization.

Scientific Research Applications

2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper and iron. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYUHTUYLKGOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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